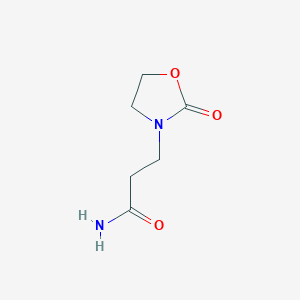

N-(2-carbamoylethyl)oxazolidinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-carbamoylethyl)oxazolidinone is a compound that belongs to the oxazolidinone class of chemicals. Oxazolidinones are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in their structure. These compounds have gained significant attention due to their diverse applications in medicinal chemistry, particularly as antibiotics .

Applications De Recherche Scientifique

N-(2-carbamoylethyl)oxazolidinone has several scientific research applications:

Mécanisme D'action

Target of Action

N-(2-carbamoylethyl)oxazolidinone, also known as 3-(2-oxo-1,3-oxazolidin-3-yl)propanamide, is a member of the oxazolidinone class of compounds . Oxazolidinones are synthetic antimicrobial agents with potent activity against a wide range of multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci . The primary target of these compounds is the bacterial ribosome, specifically the 50S subunit .

Mode of Action

The mode of action of this compound involves inhibiting protein synthesis in bacteria . It acts on the ribosomal 50S subunit of the bacteria, preventing the formation of a functional 70S initiation complex . This unique mechanism of action disrupts bacterial protein synthesis, leading to the inhibition of bacterial growth .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in protein synthesis . By inhibiting the formation of the 70S initiation complex, the compound disrupts the translation process, preventing the bacteria from producing essential proteins . This disruption can lead to downstream effects such as impaired cellular function and eventual cell death .

Pharmacokinetics

Oxazolidinones, including this compound, exhibit a favourable pharmacokinetic profile . They have excellent bioavailability and good tissue and organ penetration . .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth . By disrupting protein synthesis, the compound prevents the bacteria from carrying out essential cellular functions . This leads to the death of the bacteria, effectively treating the infection .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of food can affect the absorption of the compound . .

Analyse Biochimique

Biochemical Properties

N-(2-carbamoylethyl)oxazolidinone is a metabolite of acrylamide, a compound that is widely found in fried foods and cigarettes . It is produced through a metabolic pathway involving the enzyme glutathione S-transferase

Cellular Effects

The cellular effects of this compound are not well-documented. Given its role as a metabolite of acrylamide, it may share some of acrylamide’s cellular effects. Acrylamide is known to have neurotoxic and carcinogenic effects

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. As a metabolite of acrylamide, it may share some of acrylamide’s mechanisms of action. Acrylamide is metabolized in vivo by two pathways, one of which involves biotransformation via cytochrome P450 2E1 to produce glycidamide, and the other involves coupling to glutathione in the presence of glutathione S-transferase .

Metabolic Pathways

This compound is involved in the metabolic pathway of acrylamide. Acrylamide is metabolized in vivo by two pathways, one of which involves biotransformation via cytochrome P450 2E1 to produce glycidamide, and the other involves coupling to glutathione in the presence of glutathione S-transferase .

Méthodes De Préparation

The synthesis of N-(2-carbamoylethyl)oxazolidinone typically involves the reaction of urea with ethanolamine under specific conditions. One method involves using microwave irradiation in a chemical paste medium with a catalytic amount of nitromethane to generate hot spots, facilitating the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Des Réactions Chimiques

N-(2-carbamoylethyl)oxazolidinone undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents such as lithium aluminum hydride can be used.

Substitution: N-arylation reactions can be performed using aryl bromides and palladium catalysts.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, N-arylation typically results in the formation of N-aryl oxazolidinones.

Comparaison Avec Des Composés Similaires

N-(2-carbamoylethyl)oxazolidinone can be compared with other oxazolidinone derivatives such as linezolid, tedizolid, and eperezolid. These compounds share a similar core structure but differ in their substituents, which can affect their biological activity and pharmacokinetic properties . For example:

Linezolid: Known for its effectiveness against a wide range of Gram-positive bacteria.

Tedizolid: Offers advantages such as once-daily dosing and a better safety profile.

Eperezolid: An earlier oxazolidinone with similar antibacterial properties.

These comparisons highlight the uniqueness of this compound in terms of its specific applications and chemical properties.

Propriétés

IUPAC Name |

3-(2-oxo-1,3-oxazolidin-3-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c7-5(9)1-2-8-3-4-11-6(8)10/h1-4H2,(H2,7,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEVTWSSVGPXZCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1CCC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127914-05-0 |

Source

|

| Record name | 3-(2-oxo-1,3-oxazolidin-3-yl)propanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dimethoxy-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2521507.png)

![2-((1H-benzo[d]imidazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2521517.png)

![11-[2-(4-fluorophenyl)acetyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B2521518.png)

![N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propionamide](/img/structure/B2521519.png)

![2-(6-Chloropyridine-2-carbonyl)-1-phenyl-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B2521523.png)

![10-(2,5-dimethylbenzenesulfonyl)-N-(4-ethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2521529.png)

![Methyl 3-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B2521530.png)